molecular formula C₁₃H₁₇NO₇S B1140084 4-Nitrobenzyl b-D-thiogalactopyranoside CAS No. 35785-19-4

4-Nitrobenzyl b-D-thiogalactopyranoside

Cat. No. B1140084
CAS RN: 35785-19-4
M. Wt: 331.34
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Nitrobenzyl β-D-thiogalactopyranoside often involves complex chemical reactions. For instance, the synthesis of phosphorus-substituted pyrazolo[3,4-b]quinoline derivatives through the reaction of 4-o-nitrobenzylidene-Δ2-pyrazolin-5-ones with trialkyl phosphites demonstrates the intricate processes involved in producing nitrobenzyl-related compounds (Nishiwaki et al., 1973). Such methodologies could potentially be adapted for the synthesis of 4-Nitrobenzyl β-D-thiogalactopyranoside, highlighting the complexity and creativity required in chemical synthesis.

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-nitrobenzylphosphonic acid, has been characterized through techniques like vibrational spectroscopy and X-ray diffraction, revealing the importance of understanding intermolecular interactions and structural characteristics (Wilk et al., 2014). These studies provide a basis for analyzing the molecular structure of 4-Nitrobenzyl β-D-thiogalactopyranoside, focusing on its specific functional groups and spatial arrangement.

Chemical Reactions and Properties

Research on compounds such as 4-nitrobenzylthioinosine highlights the reactivity of nitrobenzyl derivatives, offering insights into the chemical reactions 4-Nitrobenzyl β-D-thiogalactopyranoside might undergo (Tromp et al., 2004). These studies shed light on the potential reactivity, highlighting how the nitro and thiogalactopyranoside groups could influence the compound's behavior in chemical reactions.

Physical Properties Analysis

The physical properties of related nitrobenzyl compounds, such as solubility, melting points, and crystal structure, have been explored through various studies. For instance, the structural and vibrational analysis of 4-nitrobenzylphosphonic acid provides valuable data on the physical characteristics of these compounds, which could be analogous to those of 4-Nitrobenzyl β-D-thiogalactopyranoside (Wilk et al., 2014). Understanding these properties is crucial for predicting the compound's stability and behavior under different conditions.

Chemical Properties Analysis

The chemical properties of 4-Nitrobenzyl β-D-thiogalactopyranoside, including its reactivity, stability, and interactions with other molecules, can be inferred from studies on similar compounds. The reactivity of nitrobenzyl derivatives in nucleophilic substitution reactions, as well as their potential for forming hydrogen bonds and engaging in π-π interactions, provides a foundation for understanding the chemical properties of 4-Nitrobenzyl β-D-thiogalactopyranoside (Maldonado et al., 2017).

Scientific Research Applications

Enzyme Activity Monitoring

The development of novel fluorescent probes for monitoring enzymatic activities, such as β-galactosidase, is crucial for biomedical research, including cancer diagnosis. A study introduced a turn-on near-infrared (NIR) fluorescent probe, demonstrating high selectivity and sensitivity towards β-galactosidase with potential applications in living cells and zebrafish imaging for biomedical research (Pang et al., 2020). Similarly, another research developed a dicyanoisophorone-based NIR fluorescent probe for β-galactosidase, enabling "off-on" quantitative determination of its activity in living cells, highlighting the importance of sensitive and selective probes for biological studies (Wu et al., 2020).

Synthesis and Chemical Reactions

In the realm of synthetic chemistry, the reactivity of nitrobenzene derivatives, including 4-nitrobenzyl derivatives, has been extensively studied. For example, the synthesis of 4H-1-benzopyrans via a tandem SN2-SNAr reaction sequence illustrates the synthetic utility of nitrobenzyl derivatives in producing functionally rich heterocyclic compounds (Bunce et al., 2008). This highlights the potential of NBTG in synthetic methodologies that rely on its reactive nitrobenzyl group.

Biological Studies and Assays

The modification of glycosynthase reactions through alterations in the acceptor molecule, as investigated in a study on glycosynthase-mediated reactions, demonstrates the significance of chemical modifications in studying enzyme specificity and activity (Stick et al., 2004). This application could be relevant for NBTG in exploring enzyme-catalyzed reactions involving thiogalactopyranoside substrates.

Enzyme Inhibition Studies

The exploration of enzyme inhibition, particularly focusing on nitroreductase enzymes and their interaction with nitrobenzene derivatives, sheds light on the enzyme's substrate specificity and potential for biotechnological applications. A study investigating the promiscuity of chloramphenicol nitroreductase towards the reduction of 4-nitrobenzene derivatives provides insights into enzyme-substrate interactions and the potential for chemoenzymatic reductions (Green et al., 2019).

properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methylsulfanyl]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO7S/c15-5-9-10(16)11(17)12(18)13(21-9)22-6-7-1-3-8(4-2-7)14(19)20/h1-4,9-13,15-18H,5-6H2/t9-,10+,11+,12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQUMUZAQBRAKI-SJHCENCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CS[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrobenzyl 1-thio-beta-d-galactopryranoside

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